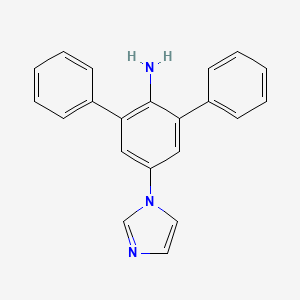
4-imidazol-1-yl-2,6-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazol-1-yl-2,6-diphenylaniline is a compound that features an imidazole ring attached to a diphenylaniline structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-imidazol-1-yl-2,6-diphenylaniline typically involves the formation of the imidazole ring followed by its attachment to the diphenylaniline moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and allow for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Imidazol-1-yl-2,6-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole ring or the diphenylaniline moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or diphenylaniline are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-Imidazol-1-yl-2,6-diphenylaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s imidazole ring is crucial for binding to biological targets, making it useful in drug design and development.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-imidazol-1-yl-2,6-diphenylaniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. This binding can inhibit or activate enzymes, leading to therapeutic effects. The compound’s structure allows it to interact with DNA and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
4-(1H-Imidazol-1-yl)aniline: This compound has a similar imidazole ring but lacks the diphenylaniline structure.
4-(1H-benzo[d]imidazol-2-yl)aniline: This compound features a benzimidazole ring instead of an imidazole ring.
Uniqueness: 4-Imidazol-1-yl-2,6-diphenylaniline is unique due to the presence of both the imidazole ring and the diphenylaniline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-Imidazol-1-yl-2,6-diphenylaniline, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C19H16N2
CAS Number: 647835-37-8
Molecular Weight: 284.35 g/mol
The compound features an imidazole ring and two phenyl groups attached to an aniline backbone, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole moiety can engage in hydrogen bonding and π-π stacking interactions, enhancing binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown inhibitory effects on certain enzymes, which can be crucial for its anticancer properties.
- Receptor Modulation: It may modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Anticancer Activity
In a study examining the compound's effects on cancer cell lines, it was observed that this compound significantly inhibited cell proliferation in both SW480 and HCT116 colorectal cancer cells. The IC50 values were reported at approximately 2.8 µM and 3.5 µM respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Effects
Research has indicated that this compound exhibits broad-spectrum antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the phenyl rings can significantly influence the biological activity of the compound. For instance:
- Substituting electron-withdrawing groups on the phenyl rings enhances anticancer activity.
- Altering the position of substituents on the imidazole ring affects enzyme binding affinity.
Properties
CAS No. |
647835-37-8 |
|---|---|
Molecular Formula |
C21H17N3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-imidazol-1-yl-2,6-diphenylaniline |
InChI |
InChI=1S/C21H17N3/c22-21-19(16-7-3-1-4-8-16)13-18(24-12-11-23-15-24)14-20(21)17-9-5-2-6-10-17/h1-15H,22H2 |
InChI Key |
MGSKMMKGAMTOCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2N)C3=CC=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















